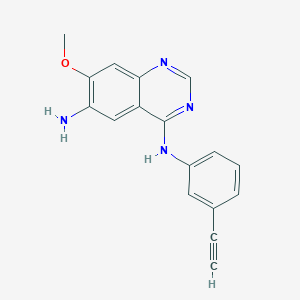

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

CAS No.: 1012057-52-1

Cat. No.: VC7831798

Molecular Formula: C17H14N4O

Molecular Weight: 290.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1012057-52-1 |

|---|---|

| Molecular Formula | C17H14N4O |

| Molecular Weight | 290.32 |

| IUPAC Name | 4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine |

| Standard InChI | InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21) |

| Standard InChI Key | GXTDIHSVUDHDCI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N |

Introduction

Chemical Identity and Structural Characteristics

N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine (CAS 1012057-52-1) is a heterocyclic aromatic compound belonging to the quinazoline family. The molecule consists of a quinazoline core substituted with a methoxy group at position 7 and a 3-ethynylphenylamine group at position 4 . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₄O |

| Molecular Weight | 290.31–290.32 g/mol |

| SMILES Notation | COC1=C(N)C=C2C(NC3=CC(=CC=C3)C#C)=NC=NC2=C1 |

| InChI Key | GXTDIHSVUDHDCI-UHFFFAOYSA-N |

| Purity | 95–97% (typical commercial grades) |

The ethynyl group at the phenyl ring introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry applications . The methoxy group at position 7 influences electronic properties, potentially modulating interactions with biological targets .

Synthesis and Physicochemical Properties

Physicochemical Properties

Key characteristics include:

-

Solubility: Poor aqueous solubility (0.0421 mg/mL predicted), necessitating dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions .

-

Stability: Sensitive to light and oxidation; suppliers recommend storage under inert gas (argon or nitrogen) at room temperature .

-

Lipophilicity: Predicted logP (octanol-water partition coefficient) of 2.75, indicating moderate membrane permeability .

Applications in Research and Development

Chemical Synthesis

The ethynyl group facilitates:

-

Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

-

Cross-coupling reactions: Suzuki-Miyaura or Heck reactions to build complex architectures.

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| Ambeed | 100 mg | $160.90 | 97% |

| GlpBio | 250 mg | $212.90 | 95% |

| VulcanChem | 1 g | $591.90 | 97% |

| Chemshuttle | 1 g | $4,800.00 | 95% |

Prices reflect niche research applications, with bulk orders (≥5 g) exceeding $3,700 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume